

Spectroscopic Profile of 5,7-Dimethoxyindan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 5,7-Dimethoxyindan-1-one

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the organic compound **5,7-Dimethoxyindan-1-one**. Due to the limited availability of public spectroscopic data for this specific isomer, this document presents the available mass spectrometry data for **5,7-Dimethoxyindan-1-one** and, for comparative purposes, a complete spectroscopic profile of the closely related isomer, 5,6-Dimethoxyindan-1-one. This guide also includes detailed experimental protocols for the acquisition of such data and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Presentation

The following sections summarize the available quantitative spectroscopic data.

5,7-Dimethoxyindan-1-one (CAS: 880-87-5)

Spectroscopic data for **5,7-Dimethoxyindan-1-one** is not widely available in public spectral databases. The mass spectrometry data presented below is sourced from the PubChem database (CID 4370207).

Table 1: Mass Spectrometry Data for **5,7-Dimethoxyindan-1-one**

Parameter	Value
Molecular Formula	C ₁₁ H ₁₂ O ₃
Molecular Weight	192.21 g/mol
Mass Spectrum (EI)	m/z (relative intensity)
Data not fully available in a quantitative table format. A graphical representation is available in the source database.	

5,6-Dimethoxyindan-1-one (CAS: 2107-69-9) - A Comparative Isomer

For the purpose of providing a comprehensive dataset for a closely related structure, the following tables summarize the spectroscopic data for 5,6-Dimethoxyindan-1-one, sourced from various public databases.[\[1\]](#)

Table 2: ¹H NMR Data for 5,6-Dimethoxyindan-1-one[\[2\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.19	s	1H	Ar-H
6.90	s	1H	Ar-H
3.98	s	3H	OCH ₃
3.91	s	3H	OCH ₃
3.06	t, J = 6Hz	2H	Ar-CH ₂ -
2.68	m	2H	-CH ₂ -C=O

Solvent: CDCl₃[\[2\]](#)

Table 3: ¹³C NMR Data for 5,6-Dimethoxyindan-1-one[\[2\]](#)

Chemical Shift (ppm)	Assignment
205.7	C=O
155.4	Ar-C
150.4	Ar-C
149.4	Ar-C
129.9	Ar-C
107.5	Ar-CH
104.2	Ar-CH
56.2	OCH ₃
56.1	OCH ₃
36.5	Ar-CH ₂ -
25.6	-CH ₂ -C=O

Solvent: CDCl₃[2]

Table 4: Key IR Absorptions for 5,6-Dimethoxyindan-1-one

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1700	C=O (ketone) stretching
~1600, ~1480	Aromatic C=C stretching
~1270, ~1030	C-O (ether) stretching
~2950	C-H (aliphatic) stretching
~3050	C-H (aromatic) stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Table 5: Mass Spectrometry Data for 5,6-Dimethoxyindan-1-one[1]

Parameter	Value
Molecular Formula	C ₁₁ H ₁₂ O ₃
Molecular Weight	192.21 g/mol
Major Fragments (m/z)	192, 177, 149, 121

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Parameters:
 - A standard pulse sequence is used to acquire the proton spectrum.
 - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

- Data is acquired for a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- The free induction decay (FID) is Fourier transformed, phased, and baseline corrected.
- Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer.
- Parameters:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
 - The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
 - The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet is placed in the sample holder.
- The sample spectrum is recorded.
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

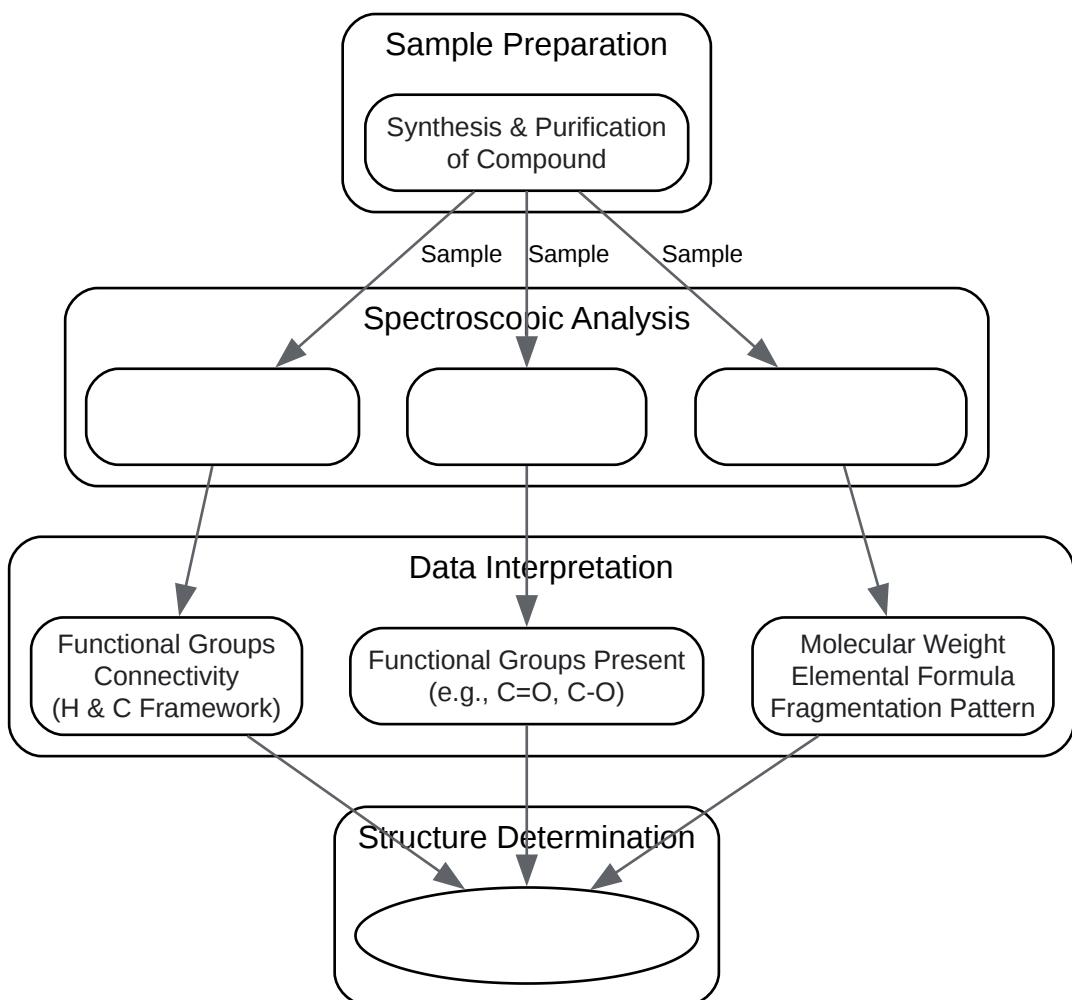
- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized in a high vacuum.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Procedure:
 - The resulting positive ions are accelerated into a mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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Caption: A logical workflow for spectroscopic data acquisition and structural elucidation.

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References

- 1. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
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